2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1451392-24-7
VCID: VC8241584
InChI: InChI=1S/C10H15BO4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5,12-13H,6H2,1-3H3
SMILES: B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O
Molecular Formula: C10H15BO4
Molecular Weight: 210.04 g/mol

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

CAS No.: 1451392-24-7

Cat. No.: VC8241584

Molecular Formula: C10H15BO4

Molecular Weight: 210.04 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid - 1451392-24-7

Specification

CAS No. 1451392-24-7
Molecular Formula C10H15BO4
Molecular Weight 210.04 g/mol
IUPAC Name [4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid
Standard InChI InChI=1S/C10H15BO4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5,12-13H,6H2,1-3H3
Standard InChI Key MTUFCHIWJUFOOZ-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O
Canonical SMILES B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of this compound is [4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid, with a molecular formula of C₁₀H₁₅BO₄ and a molecular weight of 210.04 g/mol . The boronic acid functional group (-B(OH)₂) is attached to a phenyl ring substituted at the 2- and 3-positions with methyl groups and at the 4-position with a methoxymethoxy (-OCH₂OCH₃) group. This substitution pattern introduces steric and electronic effects that influence its reactivity and stability.

Key Physical Properties

PropertyValue/DescriptionSource
Melting Point235–242°C (lit.)
Boiling Point335.8±52.0°C (Predicted)
Density1.11±0.1 g/cm³ (Predicted)
SolubilitySoluble in methanol
pKa9.08±0.11 (Predicted)

The methoxymethoxy group enhances solubility in polar organic solvents compared to simpler phenylboronic acids, while the methyl groups provide steric hindrance that can modulate reaction selectivity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid typically involves multi-step functionalization of a pre-substituted phenyl ring. Modern approaches leverage flow chemistry techniques to optimize intermediates’ stability and yield . A representative pathway includes:

  • Friedel-Crafts Alkylation: Introduction of methyl groups at the 2- and 3-positions of a methoxymethoxy-substituted benzene derivative.

  • Borylation: Transmetallation using boron tribromide (BBr₃) or pinacol boronic ester formation under inert conditions .

Industrial-scale production often employs continuous flow reactors to mitigate challenges associated with boronic acid hydrolysis and protodeboronation .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. The methoxymethoxy group’s electron-donating nature enhances the boronic acid’s nucleophilicity, facilitating coupling with aryl halides under mild conditions . For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_2\text{X}
where X = Cl, Br, or I .

Oxidation and Functionalization

The boronic acid group can be oxidized to a phenol derivative using hydrogen peroxide, enabling further derivatization:
Ar-B(OH)2H2O2Ar-OH+B(OH)3\text{Ar-B(OH)}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{Ar-OH} + \text{B(OH)}_3
This reactivity is exploited in protecting-group strategies during multi-step syntheses .

Comparative Analysis with Analogous Compounds

3,5-Dimethyl-4-methoxyphenylboronic Acid (CAS 301699-39-8)

Property2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid3,5-Dimethyl-4-methoxyphenylboronic Acid
Molecular FormulaC₁₀H₁₅BO₄C₉H₁₃BO₃
Melting Point235–242°C235–242°C
Substituent Positions2,3-dimethyl; 4-methoxymethoxy3,5-dimethyl; 4-methoxy
SolubilityMethanolMethanol

The positional isomerism in the methyl groups and the methoxy vs. methoxymethoxy substituents significantly alter electronic distribution, impacting reactivity in cross-coupling reactions .

Challenges and Future Directions

Despite its utility, the compound’s sensitivity to moisture and protic solvents necessitates stringent handling under inert atmospheres. Future research should focus on:

  • Developing stabilized boronic ester derivatives for aqueous-phase reactions.

  • Expanding structure-activity relationship (SAR) studies to optimize β-lactamase inhibition .

  • Exploring applications in materials science, such as conductive polymer synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator